molecular formula C9H7ClF2O B14060951 1-Chloro-1-(3,5-difluorophenyl)propan-2-one

1-Chloro-1-(3,5-difluorophenyl)propan-2-one

Cat. No.: B14060951
M. Wt: 204.60 g/mol
InChI Key: VDRNNHFTHLMBMP-UHFFFAOYSA-N
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Description

1-Chloro-1-(3,5-difluorophenyl)propan-2-one is a fluorinated chloroketone characterized by a propan-2-one backbone substituted with a chlorine atom and a 3,5-difluorophenyl group at the 1-position. This structural arrangement imparts distinct electronic and steric properties, making it a compound of interest in organic synthesis and pharmaceutical intermediate development.

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

1-chloro-1-(3,5-difluorophenyl)propan-2-one

InChI

InChI=1S/C9H7ClF2O/c1-5(13)9(10)6-2-7(11)4-8(12)3-6/h2-4,9H,1H3

InChI Key

VDRNNHFTHLMBMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)F)F)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The electrophilic acylation proceeds via the formation of an acylium ion from 3-chloropropionyl chloride and AlCl₃. This ion attacks the 3,5-difluorobenzene ring, which is deactivated due to the meta-fluorine substituents. Consequently, elevated temperatures (80–100°C) and extended reaction times (12–24 hours) are necessary to achieve moderate yields.

Key Parameters

Parameter Optimal Range Impact on Yield
Catalyst (AlCl₃) 1.2–1.5 equivalents Enhances acylium ion formation
Solvent Dichloromethane Polar aprotic solvent improves electrophile stability
Temperature 80–100°C Compensates for aromatic ring deactivation
Reaction Time 12–24 hours Ensures complete conversion

Post-reaction workup involves quenching with ice water, followed by extraction and vacuum distillation. Yields typically range from 45–60%, limited by competing side reactions such as polyacylation.

Chlorination of 1-(3,5-Difluorophenyl)Propan-2-One

This two-step method first synthesizes 1-(3,5-difluorophenyl)propan-2-one via Friedel-Crafts acylation using propionyl chloride, followed by alpha-chlorination.

Step 1: Synthesis of 1-(3,5-Difluorophenyl)Propan-2-One

The Friedel-Crafts reaction here mirrors Method 1 but uses propionyl chloride instead of 3-chloropropionyl chloride. Due to the reduced steric and electronic hindrance, yields improve to 60–70% under similar conditions.

Step 2: Alpha-Chlorination

Chlorination at the alpha position employs sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Optimized Conditions

Parameter Optimal Range
Chlorinating Agent SO₂Cl₂ (1.1 eq)
Initiator AIBN (0.1 eq)
Temperature 60–70°C
Solvent CCl₄

This method achieves 75–85% chlorination efficiency, with the final product purified via fractional distillation.

Nucleophilic Substitution of Alcohol Precursors

A high-yielding alternative involves substituting a hydroxyl group with chlorine using thionyl chloride (SOCl₂). The alcohol precursor, 1-hydroxy-1-(3,5-difluorophenyl)propan-2-one, is synthesized via reduction of the corresponding ketone.

Synthesis of Alcohol Precursor

1-(3,5-Difluorophenyl)propan-2-one is reduced using sodium borohydride (NaBH₄) in methanol, yielding the secondary alcohol with 90–95% efficiency.

Chlorination with SOCl₂

Reaction Conditions

  • SOCl₂ : Alcohol Ratio : 1.05:1
  • Catalyst : Pyridine (0.05 eq)
  • Temperature : 70–80°C
  • Workup : Neutralization with NaOH, vacuum distillation

This method achieves near-quantitative conversion (98%) and high purity (>99%), making it suitable for industrial scale-up.

Grignard Reagent-Based Synthesis

While less common, this method employs a Grignard reagent to construct the carbon skeleton.

Reaction Steps

  • Formation of 3,5-Difluorophenyl Magnesium Bromide :
    Reacting 3,5-difluorobromobenzene with magnesium in tetrahydrofuran (THF).
  • Nucleophilic Addition to Chloroacetone :
    The Grignard reagent attacks chloroacetone, followed by acidic workup to yield the target compound.

Challenges :

  • Low regioselectivity due to competing reactions at the ketone and chloro positions.
  • Yields rarely exceed 40%, limiting practical utility.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Friedel-Crafts 45–60 85–90 Moderate Low
Chlorination 75–85 92–95 High Moderate
Nucleophilic Substitution 95–98 >99 High High
Grignard 30–40 80–85 Low Low

The nucleophilic substitution route (Method 3) outperforms others in yield and scalability, though it requires synthesis of an alcohol precursor. Industrial applications favor this method due to recyclable catalysts and minimal waste.

Reaction Optimization and Industrial Scale-Up

Catalyst Recycling

Pyridine hydrochloride, a byproduct in Method 3, is crystallized and regenerated into pyridine via treatment with NaOH, reducing catalyst costs by 70%.

Solvent Selection

Polar aprotic solvents like dichloromethane improve reaction kinetics in Friedel-Crafts acylation, while non-polar solvents (e.g., toluene) enhance selectivity in chlorination.

Industrial Protocols

  • Batch Reactors : 500–1000 L reactors with reflux condensers for Methods 2 and 3.
  • Distillation : Short-path distillation under vacuum (-0.098 MPa) ensures high-purity product.

Chemical Reactions Analysis

1-Chloro-1-(3,5-difluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(3,5-difluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3,5-difluorophenyl)propan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The pathways involved in its action depend on the specific application and target .

Comparison with Similar Compounds

Structural Isomer: 1-Chloro-3-(3,5-difluorophenyl)propan-2-one

  • Key Differences : The chlorine atom is positioned at the 3-carbon instead of the 1-carbon. This alters steric hindrance around the ketone group and affects dipole moments.
  • Reactivity Implications : The 1-chloro isomer may exhibit reduced nucleophilic attack at the carbonyl due to increased steric shielding compared to the 3-chloro isomer.
  • Data: No direct physical data are available, but positional isomerism typically leads to variations in melting/boiling points and solubility .

Halogen-Substituted Analog: 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one

  • Substituent Effects: Electronics: Chlorine (higher electronegativity and polarizability than fluorine) intensifies electron withdrawal, deactivating the aromatic ring more strongly. Steric and Functional Effects: The hydroxyl group introduces hydrogen bonding, enhancing solubility in polar solvents (e.g., water or alcohols) compared to the non-hydroxylated target compound.
  • Molecular Data :
    • Formula: C₉H₈Cl₂O₂; MW: 219.06 g/mol.
    • Applications: Likely used in agrochemicals or as an intermediate requiring acidic protons for further functionalization .

Conjugated System: (E)-3-(3,5-Difluorophenyl)-1-phenylprop-2-en-1-one

  • Structural Features: An α,β-unsaturated ketone (enone) with a 3,5-difluorophenyl group and a phenyl ring.
  • Reactivity : The conjugated double bond enables participation in Michael additions or Diels-Alder reactions, unlike the saturated ketone in the target compound.
  • Spectroscopic Data: ¹H NMR (CDCl₃): δ 7.69 (d, J = 15.71 Hz, enone proton), 6.84–6.88 (m, difluorophenyl protons). The enone system causes deshielding of adjacent protons, contrasting with the simpler NMR profile of propan-2-one derivatives .

Spirocyclic Derivative: 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one Hydrochloride

  • Complexity : Incorporates a spirocyclic framework and furan moiety, diverging significantly from the linear propan-2-one structure.
  • Synthesis : Prepared via Suzuki coupling with 3,5-difluorophenyl boronic acid, highlighting the role of fluorine in facilitating cross-coupling efficiency.
  • Applications : Likely a pharmaceutical intermediate due to the spirocyclic architecture’s prevalence in bioactive molecules .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Functional Groups Notable Properties/Reactivity
1-Chloro-1-(3,5-difluorophenyl)propan-2-one C₉H₇ClF₂O 3,5-difluorophenyl, Cl Ketone, Aryl halide High electrophilicity at carbonyl
1-Chloro-3-(3,5-difluorophenyl)propan-2-one C₉H₇ClF₂O 3,5-difluorophenyl, Cl Ketone, Aryl halide Altered steric environment vs. 1-Cl
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one C₉H₈Cl₂O₂ 3,5-dichloro, -OH Ketone, Phenol Enhanced solubility via H-bonding
(E)-3-(3,5-Difluorophenyl)-1-phenylprop-2-en-1-one C₁₅H₁₀F₂O 3,5-difluorophenyl, Ph Enone, Aryl halide Conjugation-driven reactivity
Spirocyclic derivative (Compound 3) C₁₉H₁₆ClF₂N₃O₂ 3,5-difluorophenyl, Furan Spirocycle, Amide Pharmaceutical intermediate potential

Key Findings and Implications

  • Halogen Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity in ketones, while chlorine increases steric bulk and polarizability.
  • Structural Flexibility: Positional isomerism and functional group variations (e.g., enone vs. ketone) dictate divergent synthetic pathways and applications.
  • Synthetic Utility: The 3,5-difluorophenyl group is a versatile moiety in cross-coupling reactions, as evidenced by its use in spirocyclic and enone systems .

This analysis underscores the importance of substituent positioning and electronic effects in modulating the properties of chlorinated and fluorinated propanone derivatives. Further experimental studies are needed to quantify physical properties (e.g., melting points, solubility) and explore catalytic applications.

Biological Activity

1-Chloro-1-(3,5-difluorophenyl)propan-2-one is an organic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a chloro substituent and two fluorine atoms on a phenyl ring, which may enhance its reactivity and interactions with biological targets.

The molecular formula for this compound is C9H8ClF2O, with a molecular weight of approximately 206.62 g/mol. The presence of halogens often influences the biological activity of organic compounds, making them suitable candidates for various pharmacological applications.

Antimicrobial Properties

Research indicates that compounds with similar halogenated structures exhibit significant antimicrobial activities. For instance, studies have shown that related compounds can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The potential for this compound to exhibit similar antimicrobial properties warrants further investigation.

Enzyme Inhibition

The structural characteristics of this compound suggest it may interact with various enzymes. The chloro group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition. This property positions the compound as a candidate for developing new therapeutic agents targeting specific biochemical pathways .

Anticancer Activity

Preliminary studies have indicated that halogenated compounds can demonstrate anticancer properties. For example, derivatives with similar structures have shown efficacy against A549 human pulmonary cancer cells, where certain substitutions significantly reduced cell viability . The specific activity of this compound against cancer cells remains to be fully explored but is promising based on the behavior of structurally related compounds.

Synthesis and Testing

A series of studies have synthesized various derivatives of halogenated phenyl compounds to evaluate their biological activities. For instance, one study evaluated the synthesis of several fluorinated derivatives and their effects on microbial growth . The findings suggested that the introduction of fluorine atoms enhanced the antimicrobial potency compared to non-fluorinated analogs.

Pharmacokinetic Studies

Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. Although specific pharmacokinetic data for this compound is limited, studies on related compounds have shown varying degrees of bioavailability and selectivity against mammalian cells . This information is essential for assessing the therapeutic potential and safety profiles of such compounds.

Comparative Analysis

Compound NameMolecular FormulaActivity TypeNotable Findings
This compoundC9H8ClF2OAntimicrobialPotential enzyme inhibition
(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-olC9H9ClF2OAntimicrobialSignificant binding interactions
5-Fluorobenzimidazole derivativeVariesAnticancerHigh activity against A549 cells

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